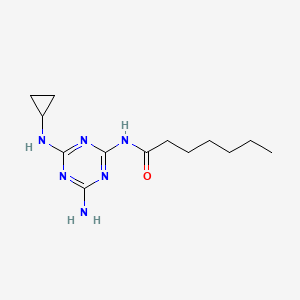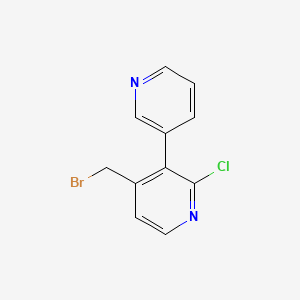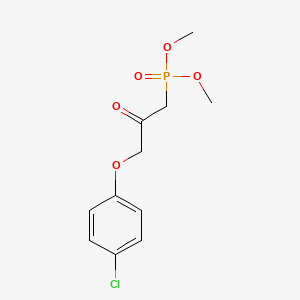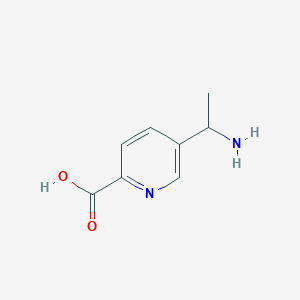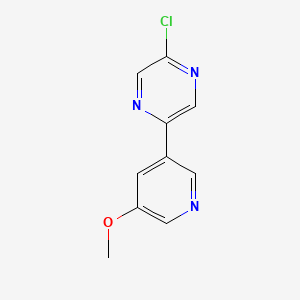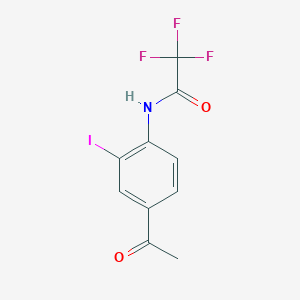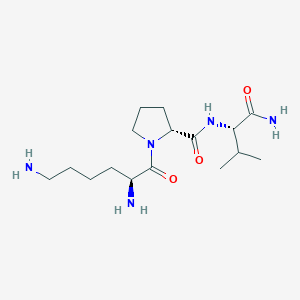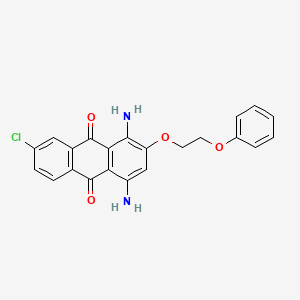
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxyethoxy groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Chlorination: Chlorine is introduced at the 7-position through electrophilic substitution reactions.
Etherification: The phenoxyethoxy group is attached via nucleophilic substitution reactions, often using phenoxyethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino, chloro, and phenoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and phenoxyethoxy derivatives.
Scientific Research Applications
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxyethoxy groups, making it less versatile in certain applications.
7-Chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the amino groups, reducing its reactivity in substitution reactions.
1,4-Diamino-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the chloro group, affecting its electronic properties.
Uniqueness
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenoxyethoxy groups
Properties
CAS No. |
88605-50-9 |
|---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)19-18(21(14)26)16(24)11-17(20(19)25)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |
InChI Key |
PUDYNNDRZPNNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


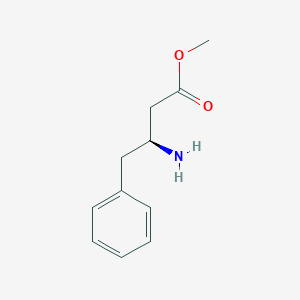
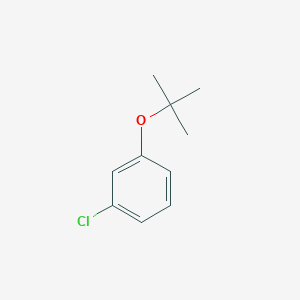
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
